Tetrasilver pyrophosphate

Overview

Description

Tetrasilver pyrophosphate (Ag₄P₂O₇) is a silver-containing inorganic pyrophosphate compound. Pyrophosphates (P₂O₇⁴⁻) are characterized by two phosphate groups linked by an oxygen atom, forming a stable anion. Metal pyrophosphates, such as those of sodium, potassium, or iron, are widely used in industrial, biomedical, and food applications due to their chelation, buffering, and catalytic properties . Silver-based compounds are known for their antimicrobial activity, suggesting that this compound may share similar functionalities. However, specific research on its synthesis, crystallography, or applications is absent in the provided sources, necessitating comparisons with structurally related pyrophosphates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrasilver pyrophosphate can be synthesized through a reaction between silver nitrate (AgNO₃) and sodium pyrophosphate (Na₄P₂O₇) in an aqueous solution. The reaction typically proceeds as follows: [ 4AgNO₃ + Na₄P₂O₇ \rightarrow Ag₄P₂O₇ + 4NaNO₃ ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled mixing of silver nitrate and sodium pyrophosphate under specific temperature and pH conditions to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the silver ions are oxidized to higher oxidation states.

Reduction: The compound can also be reduced, leading to the formation of elemental silver and other by-products.

Substitution: In certain conditions, the pyrophosphate anion can be substituted by other anions, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.

Substitution: Various anions like chloride (Cl⁻) or sulfate (SO₄²⁻) can be introduced to facilitate substitution reactions.

Major Products Formed:

Oxidation: Silver oxide (Ag₂O) and other silver compounds.

Reduction: Elemental silver (Ag) and pyrophosphate derivatives.

Substitution: New silver salts with different anions.

Scientific Research Applications

Tetrasilver pyrophosphate has been extensively studied for its antimicrobial properties, making it a valuable compound in various fields:

Chemistry: Used as a catalyst in certain chemical reactions.

Biology: Investigated for its potential to inhibit microbial growth in biological systems.

Medicine: Explored for its use in wound dressings, coatings for medical devices, and as an antimicrobial agent in various formulations.

Industry: Utilized in water treatment processes and as a preservative in certain products.

Mechanism of Action

The antimicrobial activity of tetrasilver pyrophosphate is primarily due to the release of silver ions (Ag⁺), which interact with microbial cell membranes and proteins, leading to cell death. The pyrophosphate anion helps stabilize the silver ions, enhancing their efficacy. The molecular targets include bacterial cell walls, membranes, and intracellular components, disrupting vital processes and leading to microbial inhibition.

Comparison with Similar Compounds

Sodium Pyrophosphate (Na₄P₂O₇)

- Chemical Properties : Highly soluble in water, acts as a sequestrant and emulsifier. Stable under high temperatures and pH variations .

- Applications : Used in detergents, food additives (e.g., emulsifying cheese), and water treatment .

- Key Difference : Unlike silver pyrophosphates, sodium pyrophosphate lacks inherent antimicrobial activity but excels in chelating metal ions like Ca²⁺ and Mg²⁺ .

Tetrapotassium Pyrophosphate (K₄P₂O₇)

- Chemical Properties : Greater solubility than sodium pyrophosphate; forms stable complexes with heavy metals .

- Applications : Food preservative, buffering agent, and corrosion inhibitor in industrial processes .

Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

- Chemical Properties : Low solubility in water; micronized forms improve bioavailability .

- Applications : Iron fortification in foods (e.g., bouillons, infant cereals) due to minimal sensory impact .

Calcium Copper Pyrophosphate (Ca₂₋ₓCuₓP₂O₇)

- Chemical Properties : Substitutional solid solutions form due to ionic radius similarity between Ca²⁺ and Cu²⁺. Exhibits tunable dielectric properties .

- Applications : Studied for electronic materials and phosphors .

- Key Difference : Copper’s redox activity may differ from silver’s antimicrobial or conductive roles in pyrophosphate matrices.

Tetraethyl Pyrophosphate (C₈H₂₀O₇P₂)

- Chemical Properties: Organophosphate with high toxicity; inhibits acetylcholinesterase .

- Key Difference: Organic pyrophosphates like tetraethyl derivatives are structurally distinct from inorganic metal pyrophosphates.

Data Table: Comparative Analysis of Pyrophosphate Compounds

Research Findings and Trends

- Bioavailability : Micronized ferric pyrophosphate demonstrates bioavailability comparable to ferrous sulfate in fortified foods, attributed to reduced particle size . Silver pyrophosphates may prioritize stability over bioavailability.

- Industrial Utility : Sodium and potassium pyrophosphates dominate industrial applications due to cost-effectiveness, whereas silver derivatives may niche applications in catalysis or antimicrobial coatings.

Notes on Limitations

The provided evidence lacks direct studies on tetrasilver pyrophosphate. Comparisons here rely on extrapolations from analogous metal pyrophosphates and general silver chemistry. Further experimental work is needed to validate hypothesized properties, such as antimicrobial efficacy or electronic behavior.

Biological Activity

Tetrasilver pyrophosphate (Ag₄P₂O₇) is a compound that has garnered attention for its potential biological applications, particularly in antimicrobial therapies. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a silver-containing compound that exhibits unique properties due to the presence of silver ions. Silver ions are known for their broad-spectrum antimicrobial activity, which has been utilized in various medical applications, including wound dressings and coatings for medical devices. The biological activity of this compound is primarily attributed to its ability to release silver ions in physiological environments.

The antimicrobial efficacy of this compound is believed to stem from several mechanisms:

- Disruption of Cell Membranes : Silver ions can interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Protein Denaturation : Silver ions can bind to thiol groups in proteins, disrupting their structure and function.

- DNA Interaction : Silver can interfere with DNA replication and transcription, inhibiting microbial growth.

Efficacy Against Pathogens

Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungi : Shows antifungal properties against species like Candida albicans.

- Viruses : Some studies indicate potential virucidal activity, although more research is needed in this area.

In Vitro Studies

Several studies have evaluated the antimicrobial activity of this compound through in vitro experiments. For instance:

- A study reported a reduction in bacterial colony-forming units (CFUs) by over 99% when exposed to concentrations as low as 0.5 ppm of this compound over 24 hours .

- Another study highlighted its effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

In Vivo Applications

Case studies have explored the therapeutic applications of this compound:

- A clinical trial assessed its use in treating chronic wounds. Patients treated with silver-infused dressings containing this compound showed faster healing rates compared to control groups .

- Another case involved the treatment of osteomyelitis, where local administration of this compound resulted in significant infection control and improved patient outcomes .

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reduction in CFUs (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 ppm | >99% |

| Escherichia coli | 1 ppm | >95% |

| Candida albicans | 2 ppm | >90% |

| Pseudomonas aeruginosa | 0.3 ppm | >98% |

Safety Profile

This compound has been shown to have a favorable safety profile when used appropriately. Studies indicate low toxicity levels in mammalian cells at therapeutic concentrations. However, systemic exposure should be monitored due to potential silver accumulation .

Q & A

Q. What synthetic methodologies are most effective for producing high-purity tetrasilver pyrophosphate, and how can structural integrity be validated?

Basic Research Question

A two-step approach is typically employed:

Synthesis : React silver precursors (e.g., silver nitrate) with pyrophosphate salts under controlled stoichiometry. Solvents like THF or aqueous solutions are used, with triethylamine to neutralize byproducts (e.g., HCl) .

Purification : Column chromatography or recrystallization removes unreacted precursors and byproducts (e.g., triethylammonium chloride) .

Structural Validation :

- X-ray crystallography resolves atomic arrangements, though mounting hydrated crystals in capillaries may be necessary to prevent decomposition .

- FT-IR spectroscopy confirms pyrophosphate (P₂O₇⁴⁻) vibrational bands (e.g., ~1100 cm⁻¹ for P–O–P bridges) .

Q. How can reaction parameters be optimized to reduce byproduct formation during this compound synthesis?

Advanced Research Question

- Stoichiometric Control : Excess pyrophosphate ions (P₂O₇⁴⁻) prevent incomplete coordination of silver, reducing AgCl or Ag₂O impurities .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

- Kinetic Monitoring : Thin-layer chromatography (TLC) tracks reaction progress over 72 hours, with product isolation at >95% yield .

Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

Advanced Research Question

- Crystal Hydration : Hydrated crystals may decompose during X-ray exposure. Use capillary-mounted crystals preserved in mother liquor to maintain hydration .

- Diffraction Limitations : Weak scattering from silver atoms requires high-intensity radiation (e.g., MoKα) and longer exposure times. Precession photography aids in symmetry determination .

Q. How do pH and ionic strength influence the stability of this compound in aqueous systems?

Basic Research Question

- pH Stability : this compound is stable in mildly alkaline conditions (pH 8–10). Buffers (e.g., sodium pyrophosphate/EDTA) maintain pH during applications like soil extraction .

- Ionic Strength : High salt concentrations (>0.5 M NaCl) induce aggregation. Dialysis or ultrafiltration stabilizes colloidal dispersions .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Advanced Research Question

- Colorimetric Assays : Pyrophosphate reacts with ammonium molybdate under acidic conditions, forming a phosphomolybdate complex measurable at 820 nm .

- ICP-MS : Quantifies silver content (LOD: 0.1 ppb) but requires matrix digestion with HNO₃/H₂O₂ .

- HPLC Coupling : Reverse-phase columns with UV detection (210 nm) separate pyrophosphate from interferents like ATP .

Q. How should researchers address contradictions in reported antimicrobial efficacy of silver-pyrophosphate complexes?

Advanced Research Question

- Experimental Controls : Include positive (e.g., AgNO₃) and negative (e.g., sodium pyrophosphate) controls to isolate silver-specific effects .

- Dose-Response Analysis : Linear regression models (e.g., % inhibition vs. log[Ag]) identify efficacy thresholds, as demonstrated in urinary pyrophosphate studies .

- Surface Characterization : SEM-EDS verifies silver distribution on microbial cell walls, distinguishing ionic vs. particulate activity .

Q. What protocols ensure safe handling and long-term storage of this compound?

Basic Research Question

- Handling : Use nitrile gloves and fume hoods to prevent inhalation of fine powders. Eye exposure requires immediate flushing with water for 15+ minutes .

- Storage : Anhydrous conditions (desiccator with silica gel) prevent hydrolysis. Avoid light exposure to minimize photoreduction of Ag⁺ .

Q. How does silver’s coordination geometry in pyrophosphate complexes affect its interaction with microbial membranes?

Advanced Research Question

- Coordination Analysis : EXAFS spectroscopy reveals Ag⁺ binds preferentially to pyrophosphate’s bridging oxygen, forming Ag–O–P motifs that enhance membrane permeability .

- Comparative Studies : Contrast with sodium pyrophosphate (no antimicrobial activity) to confirm silver’s role in disrupting thiol groups in microbial enzymes .

Properties

IUPAC Name |

tetrasilver;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Ag.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKAOUKDMHJLAY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

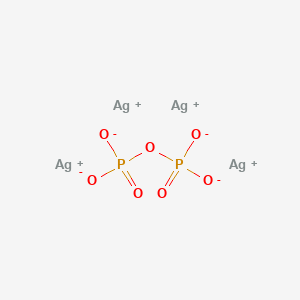

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ag+].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889608 | |

| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-97-9 | |

| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, silver(1+) salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasilver pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.